3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine
Description
The compound 3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine features a pyrazole core substituted with methyl groups at positions 3 and 5, an amine group at position 4, and a 1,2,3-thiadiazole moiety attached via a methylene linker at position 1 (Figure 1). While direct data on this compound are sparse in the provided evidence, its structural analogs (e.g., pyrazol-4-amine derivatives with varied substituents) have been synthesized and studied extensively for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H11N5S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3,5-dimethyl-1-(thiadiazol-4-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H11N5S/c1-5-8(9)6(2)13(11-5)3-7-4-14-12-10-7/h4H,3,9H2,1-2H3 |
InChI Key |
GEJZMPWYZFXQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CSN=N2)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Heterocyclic Formation
a. Synthesis via Cyclocondensation of Thiadiazole Precursors
One prominent method involves the cyclocondensation of suitable thiadiazole derivatives with hydrazine or hydrazine derivatives. This approach leverages the nucleophilic character of hydrazines to attack electrophilic centers on thiadiazole rings, leading to ring expansion or fusion.
-
Starting with 1,2,3-thiadiazol-4-carboxaldehyde derivatives, the reaction with hydrazine hydrate under reflux conditions facilitates the formation of hydrazone intermediates.
Subsequent cyclization, often induced by acid catalysis (e.g., sulfuric acid or acetic acid), yields the target pyrazole ring fused with the thiadiazole moiety.
-
Solvents: Ethanol, acetic acid, or dimethylformamide (DMF)
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux (around 80°C)
b. Condensation with Amines and Cyclization
Alternatively, condensation of amino-thiadiazole intermediates with suitable aldehydes or ketones, followed by cyclization, can produce the desired compound.
Functionalization of the Pyrazole Ring
The methyl groups at positions 3 and 5 of the pyrazole ring are introduced via methylation of the pyrazole nucleus, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
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Solvent: Acetone or dimethylformamide
Base: Potassium carbonate or sodium hydride
Temperature: Room temperature to mild heating (25–50°C)
Introduction of the Thiadiazol-4-ylmethyl Group
The key step involves attaching the thiadiazol-4-ylmethyl group to the pyrazole core. This is achieved through nucleophilic substitution or Mannich-type reactions.
-
Use of 1,2,3-thiadiazol-4-ylmethyl halides (e.g., chloromethyl derivatives) as electrophiles.
Reaction with the amino group on the pyrazole ring under basic conditions facilitates nucleophilic substitution, forming a stable N–C bond.
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Solvent: Dimethylformamide or acetonitrile
Base: Potassium carbonate or sodium hydride
Temperature: Slightly elevated (around 60°C)
Multi-step Synthesis Pathway
Based on literature, a typical multi-step synthesis involves:
Notes on Optimization and Purification
- Reaction Monitoring: Thin-layer chromatography (TLC) and IR spectroscopy are used to monitor reaction progress.
- Purification: Recrystallization from ethanol, column chromatography, or solvent extraction techniques are employed to isolate pure products.
- Yield Optimization: Reactions are optimized by adjusting temperature, solvent polarity, and reagent stoichiometry to maximize yield and purity.
Summary of Literature Data
Research and Development Insights
- The synthesis pathways emphasize the importance of heterocyclic ring fusion, nucleophilic substitution, and alkylation strategies.
- Diversification of substituents on the pyrazole and thiadiazole rings allows for structure-activity relationship (SAR) studies, especially for pharmacological applications.
- Advanced methods include microwave-assisted synthesis and solvent-free reactions to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles attached to the thiadiazole ring.
Scientific Research Applications
3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with various biological targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Thiadiazole-containing analogs (e.g., derivatives in –4) exhibit notable antimicrobial activity against E. coli, B. mycoides, and C. albicans due to the thiadiazole ring’s electron-deficient nature, which disrupts microbial membranes . The trifluoromethylphenyl analog (CAS 1001500-17-9) shows enhanced metabolic stability, a trait valuable in drug design .
Structural Modifications and Physicochemical Properties :
- Lipophilic groups (e.g., naphthylmethyl) increase membrane permeability but reduce aqueous solubility .
- Polar substituents (e.g., dimethoxybenzyl) improve solubility but may limit blood-brain barrier penetration .
Synthetic Pathways: Thiadiazole derivatives are typically synthesized via cyclization of hydrazinecarbodithioates or hydrazinecarbothioamides with hydrazonoyl chlorides under basic conditions (triethylamine catalysis) . The target compound likely follows a similar pathway, involving the reaction of 3,5-dimethylpyrazol-4-amine precursors with thiadiazole-containing hydrazonoyl intermediates .
Biological Activity
3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C₉H₁₁N₃S, and it features a pyrazole ring substituted with a thiadiazole moiety. The presence of these heterocycles contributes to its diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole compounds. For instance:
- Antibacterial Effects : Research indicates that similar pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 2–50 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of pyrazole derivatives on cancer cell lines:
- Cytotoxicity Assays : A derivative closely related to 3,5-dimethyl-1H-pyrazole was tested against glioma cell lines with an IC₅₀ value as low as 5.13 µM, indicating potent anticancer activity . Flow cytometry analyses revealed that the mechanism involved apoptosis induction and cell cycle arrest .
| Cell Line | IC₅₀ (µM) |
|---|---|
| C6 (Glioma) | 5.13 |
| SH-SY5Y (Neuroblastoma) | 8.34 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies:
- Mechanism of Action : Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition leads to reduced production of prostaglandins .
Case Studies
A notable study synthesized a series of new pyrazole derivatives and assessed their biological activities:
- Synthesis : The derivatives were synthesized using conventional methods and characterized by spectroscopic techniques.
- Biological Evaluation : The synthesized compounds were evaluated for their antibacterial and anticancer activities. Compound 5f showed superior cytotoxicity compared to standard drugs like 5-FU .
Q & A
Q. What are the standard synthetic routes for preparing 3,5-dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine?
The compound is synthesized via alkylation of 3,5-dimethylpyrazole with a thiadiazole-containing benzyl halide. A common method involves reacting 3,5-dimethylpyrazole with 4-(chloromethyl)-1,2,3-thiadiazole in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 60–80°C . Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical for isolating the product.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are primary tools. For example, the ¹H NMR spectrum should show distinct singlet peaks for the methyl groups on the pyrazole ring (δ ~2.3–2.5 ppm) and a singlet for the thiadiazole-attached methylene group (δ ~4.5–5.0 ppm). HRMS can confirm the molecular ion peak (C₉H₁₂N₆S) with m/z ≈ 260.08 .
Q. What methods ensure purity for biological or crystallographic studies?
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. Purity >95% is typically required for crystallography. Elemental analysis (C, H, N, S) can validate stoichiometric composition .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in spectroscopic characterization?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides unambiguous confirmation of molecular geometry. For instance, the dihedral angle between the pyrazole and thiadiazole rings can be measured to assess steric effects. Crystallization in ethanol or DMF:water mixtures often yields suitable crystals .
Q. What reaction mechanisms explain the formation of the thiadiazole-pyrazole linkage?
The thiadiazole group is introduced via nucleophilic substitution. The pyrazole’s nitrogen acts as a nucleophile, displacing a halide from 4-(chloromethyl)-1,2,3-thiadiazole. Base (e.g., NaH) deprotonates the pyrazole, enhancing nucleophilicity. Computational studies (DFT) can model transition states and optimize reaction conditions .
Q. How should researchers address conflicting biological activity data in different assays?
Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate with structural analogs. For example, replacing the thiadiazole with a triazole moiety (as in ) can isolate structure-activity relationships (SAR) .
Methodological Considerations
Q. What strategies optimize yield in large-scale synthesis?
Continuous flow chemistry improves scalability by maintaining precise temperature control and reducing side reactions. Solvent selection (e.g., DMF vs. acetonitrile) impacts reaction kinetics—kinetic studies via in-situ IR spectroscopy can identify rate-limiting steps .
Q. How do substituents on the thiadiazole ring affect electronic properties?
Electrochemical methods (cyclic voltammetry) measure redox potentials influenced by electron-withdrawing/donating groups. For example, fluorination (as in ) increases electrophilicity, altering binding affinity in enzyme inhibition studies .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
